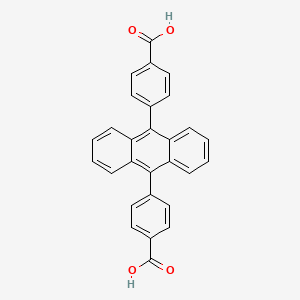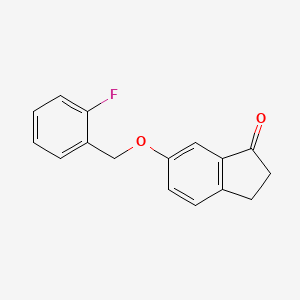
6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C16H15FO2. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis of Indanone Derivatives
The compound has been used in the synthesis of various indanone derivatives. A study by Rahimpour et al. (2018) describes the synthesis of 2-(4-amino-substituted benzylidene)indanone derivatives through a reaction involving 4-fluorobenzaldehyde and 5, 6-dimethoxy-2, 3-dihydro-1H-inden-1-one, leading to a novel class of 1-indanones with good yields (Rahimpour et al., 2018).
Corrosion Inhibition
In the context of corrosion inhibition, Saady et al. (2018) explored the anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid solutions. These derivatives, including 2-benzylidene-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, exhibited good inhibiting properties with high efficiency, suggesting potential industrial applications (Saady et al., 2018).
Crystal Structure Studies
Crystal structure studies of indanone derivatives have been conducted to understand their molecular and intermolecular interactions. Baddeley et al. (2017) reported the crystal structures and Hirshfeld surface calculations of various (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives. These studies are crucial for understanding the physical and chemical properties of these compounds (Baddeley et al., 2017).
G Protein-Coupled Receptor Agonist
A specific derivative, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist. This discovery by Sakairi et al. (2012) highlights its potential in probing the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
Dibenzyl-Indene Dicarboxylate Synthesis
The synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate, involving 1H-indene, highlights the versatility of indene derivatives in organic synthesis. This study by Olivieri et al. (2023) contributes to the understanding of diastereospecific reactions in organic chemistry (Olivieri et al., 2023).
Protective Group in Carbohydrate Chemistry
In carbohydrate chemistry, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, designed to protect hydroxyl groups, was synthesized starting from 4-fluorobenzyl alcohol. This innovation by Spjut et al. (2010) demonstrates the compound's relevance in the protection and deprotection of functional groups in complex organic syntheses (Spjut et al., 2010).
Photovoltaic Properties
Ali et al. (2020) designed new molecules for enhanced photovoltaic properties using a central Naphthalene Di-Imide fragment with different end-capped acceptors, including 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene derivatives. This research contributes to the development of materials for solar cell technology (Ali et al., 2020).
properties
IUPAC Name |
6-[(2-fluorophenyl)methoxy]-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-15-4-2-1-3-12(15)10-19-13-7-5-11-6-8-16(18)14(11)9-13/h1-5,7,9H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKZLIBZUHHMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


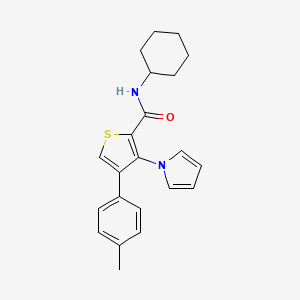
![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)
![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)
![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)
![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)
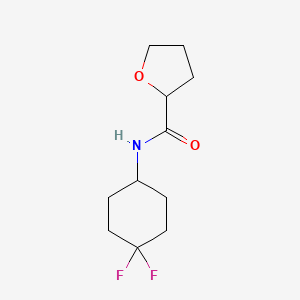
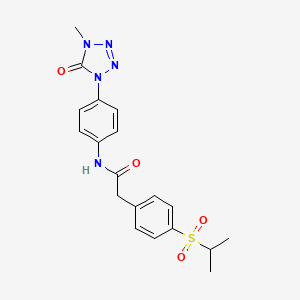
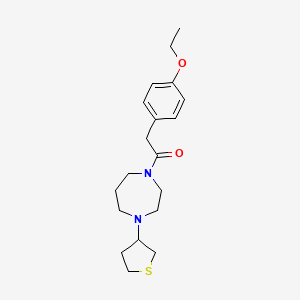
![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)

